ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (CAS: 433945-38-1) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₉H₂₄N₄O₂ and a molecular weight of 340.43 g/mol . It belongs to the pyrrolo[2,3-b]quinoxaline family, characterized by a fused pyrrole-quinoxaline core substituted with an amino group at position 2, a butyl chain at position 1, and an ethyl ester at position 2. This compound is synthesized via palladium-catalyzed Buchwald amination/cyclization or nucleophilic substitution reactions, as reported for related analogs . Its structure is confirmed by ¹H NMR, where the NH proton resonates at 8.97 ppm , and by high-resolution mass spectrometry (HRMS).
Properties
IUPAC Name |
ethyl 2-amino-1-butylpyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-5-10-21-15(18)13(17(22)23-4-2)14-16(21)20-12-9-7-6-8-11(12)19-14/h6-9H,3-5,10,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOCXMWXEGUHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminobenzoyl chloride with ethyl 2-amino-1-butyl-1H-pyrrole-3-carboxylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced pyrroloquinoxaline derivatives.
Substitution: Substituted pyrroloquinoxaline derivatives.
Scientific Research Applications
Ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-butyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its anticancer effects. Additionally, the compound can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of pyrrolo[2,3-b]quinoxaline derivatives are heavily influenced by substituents at positions 1 and 3. Below is a comparative analysis of key analogs:
Key Observations :
- Alkyl Chains (Butyl vs.
- Aromatic vs. Aliphatic Substituents : The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which can enhance binding to aromatic residues in enzymes (e.g., kinase active sites). In contrast, the 2-methoxybenzyl group offers hydrogen-bonding capability via the methoxy oxygen.
- Steric Effects : The cyclohexylmethyl group imposes steric hindrance, possibly limiting off-target interactions but reducing synthetic yields due to challenging cyclization steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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